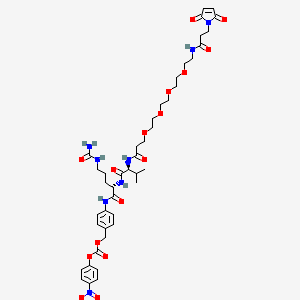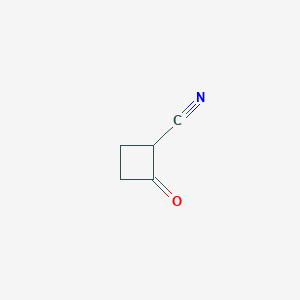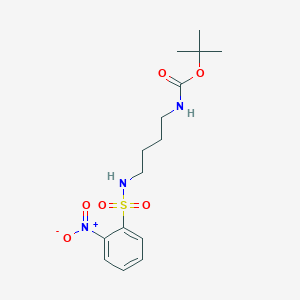
4-(4-Carboxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Carboxyphenyl)-2-methylphenol, or 4-CMP, is a phenolic compound that has been studied extensively for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. 4-CMP has a molecular weight of 176.19 g/mol and a melting point of 66-68°C. It has been used in a variety of scientific experiments, including those related to the study of enzymes, proteins, and nucleic acids.
Wissenschaftliche Forschungsanwendungen
4-CMP has been used in a variety of scientific experiments, including those related to the study of enzymes, proteins, and nucleic acids. It has been used as a substrate for the enzyme phenol hydroxylase, which catalyzes the hydroxylation of phenols. It has also been used as a substrate for the enzyme glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of glucose-6-phosphate. 4-CMP has been used in the study of protein-protein interactions and has been used to study the structure and function of nucleic acids.
Wirkmechanismus
The mechanism of action of 4-CMP is not fully understood. It is believed that 4-CMP acts as an inhibitor of enzymes, proteins, and nucleic acids. It is thought to bind to the active site of enzymes, proteins, and nucleic acids, thereby preventing their activity. It has also been suggested that 4-CMP may bind to the active site of proteins and nucleic acids, interfering with their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP are not well understood. Studies have shown that 4-CMP can inhibit the activity of enzymes, proteins, and nucleic acids. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 4-CMP has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-CMP in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. 4-CMP is also stable in aqueous solutions and is soluble in both water and ethanol. The main limitation of using 4-CMP in laboratory experiments is that it is not very soluble in organic solvents, such as chloroform and dichloromethane.
Zukünftige Richtungen
The potential future directions for the use of 4-CMP in scientific research are vast. It could be used to study the structure and function of enzymes, proteins, and nucleic acids. It could also be used to study the effects of inhibitors on enzyme activity and protein-protein interactions. Additionally, 4-CMP could be used to study the effects of inhibitors on the growth of certain types of bacteria, fungi, and cancer cells. Finally, 4-CMP could be used to study the effects of inhibitors on the metabolism of certain drugs and other compounds.
Synthesemethoden
The synthesis of 4-CMP is relatively simple and can be accomplished in a few steps. The first step involves the reaction of p-cresol with sodium hydroxide to form 4-CMP. This is followed by the reaction of 4-CMP with sodium hydroxide to form the sodium salt of 4-CMP. The sodium salt is then reacted with hydrochloric acid to form the free acid form of 4-CMP. The final step involves the crystallization of 4-CMP from an ethanol solution.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQOHCLMOKJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572288 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenyl)-2-methylphenol | |
CAS RN |
189161-81-7 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)